2-(3-Aminopiperidin-1-yl)ethan-1-ol
Overview
Description
“2-(3-Aminopiperidin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C7H16N2O . It is also known as 3-Amino-1-piperidineethanol . The compound is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O.2ClH/c8-7-2-1-3-9(6-7)4-5-10;;/h7,10H,1-6,8H2;2*1H
. This indicates that the compound has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The nitrogen atom is bonded to an ethan-1-ol group, which consists of a two-carbon chain with a hydroxyl (-OH) group attached to one end.
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 217.14 . It is a powder at room temperature . .
Scientific Research Applications
Lipid Peroxidation and Oxidative Stress : Ethane, a product of lipid peroxidation, can be measured in exhaled air as an index of oxidative stress. Research has highlighted its elevation in conditions such as chronic obstructive pulmonary disease (COPD) and asthma, suggesting a role in assessing and monitoring oxidative stress in these conditions (Paredi et al., 2000) (Paredi et al., 2000).
Biomarker of Cerebral n-3 Polyunsaturated Fatty Acid Peroxidation : Ethane's potential as a biomarker for cerebral n-3 polyunsaturated fatty acid peroxidation in humans has been explored, suggesting its utility in studying brain health and diseases related to oxidative stress (Puri et al., 2008).
Repellent Efficacy of Piperidine Analogs : The synthesis and evaluation of piperidine analogs, such as SS220, demonstrate significant repellent efficacy against arthropods, suggesting a potential area of research for "2-(3-Aminopiperidin-1-yl)ethan-1-ol" in developing new repellent compounds (Klun et al., 2003).
Neuromodulator Development : RWJ-333369, a neuromodulator for epilepsy treatment, showcases the importance of understanding the absorption, metabolism, and excretion profiles of novel compounds for therapeutic applications (Mannens et al., 2007).
Antiandrogen Effects of DDT Metabolites : Studies on 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a DDT metabolite, in relation to reproductive health, highlight the importance of research on compounds with potential endocrine-disrupting properties (Longnecker et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Properties
IUPAC Name |
2-(3-aminopiperidin-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-7-2-1-3-9(6-7)4-5-10/h7,10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNNVEDAXNFCDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292389-57-1 | |
Record name | 2-(3-aminopiperidin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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